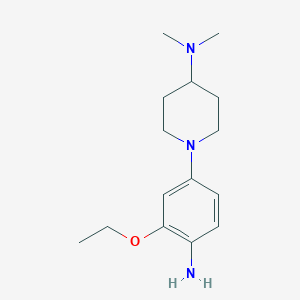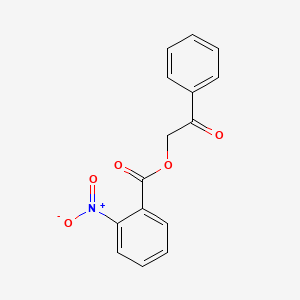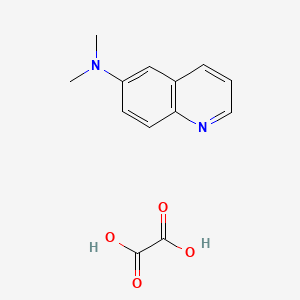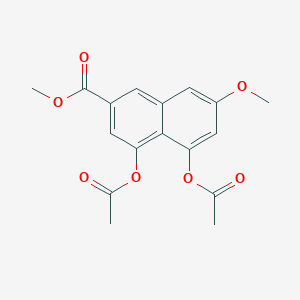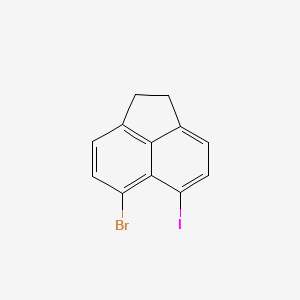
5-Bromo-1,2-dihydro-6-iodoacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2-dihydro-6-iodoacenaphthylene is a halogenated derivative of acenaphthylene, characterized by the presence of bromine and iodine atoms on its molecular structure. Its molecular formula is C₁₂H₈BrI, and it has a molecular weight of 359.00 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dihydro-6-iodoacenaphthylene typically involves the halogenation of acenaphthylene. One common method includes the bromination and iodination of acenaphthylene under controlled conditions. The reaction is carried out in the presence of a halogenating agent such as bromine (Br₂) and iodine (I₂), often in a solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,2-dihydro-6-iodoacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2-dihydro-6-iodoacenaphthylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2-dihydro-6-iodoacenaphthylene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1,2-dihydroacenaphthylene
- 6-Iodoacenaphthylene
- 5,6-Dibromoacenaphthylene
- 5,6-Diiodoacenaphthylene
Uniqueness
5-Bromo-1,2-dihydro-6-iodoacenaphthylene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
55157-87-4 |
|---|---|
Molekularformel |
C12H8BrI |
Molekulargewicht |
359.00 g/mol |
IUPAC-Name |
5-bromo-6-iodo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8BrI/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 |
InChI-Schlüssel |
PGOBQZKSPOWIRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


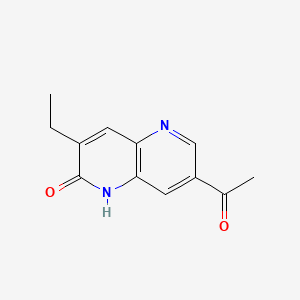
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)

![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
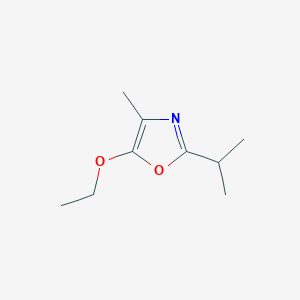
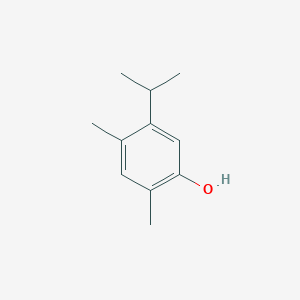
acetate](/img/structure/B13936113.png)
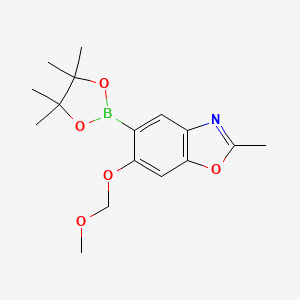
![3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid](/img/structure/B13936123.png)
